Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate
Description
Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate is a synthetic aromatic ester-amidine hybrid compound. Its structure features a central benzene ring substituted with a methyl carboxylate group at the 2-position and a phenoxy group at the para-position, which is further modified by a 3-chloropropanoylamino moiety. The 3-chloropropanoyl group may enhance bioactivity by influencing molecular stability or target-binding affinity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(3-chloropropanoylamino)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-17(21)14-4-2-3-5-15(14)23-13-8-6-12(7-9-13)19-16(20)10-11-18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVZNHCAZXNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate typically involves multiple steps, starting with the chlorination of propanoic acid to form 3-chloropropanoic acid. This intermediate is then reacted with an appropriate phenol derivative under controlled conditions to introduce the phenoxy group. Finally, the carboxylate group is esterified using methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
The information available regarding the applications of Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate is limited. However, based on the search results, we can provide a summary of its properties, potential applications, and related research.
Chemical Properties and Synthesis
this compound is a specialty chemical with the molecular formula C17H16ClNO4 and a CAS number of 1263388-57-3 . Synonyms for this compound include 866020-20-4, methyl 2-[4-(3-chloropropanamido)phenoxy]benzoate, and others . Parchem is a supplier of this chemical, providing information, quotes, and SDS requests .
Related Research and Potential Applications
While specific applications for this compound are not detailed in the search results, research on related compounds provides some insight into potential applications:
- Antimicrobial Activity: Research on 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has shown activity against M. avium subsp. paratuberculosis and M. intracellulare . For instance, 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride exhibited higher activity than ciprofloxacin, isoniazid, or pyrazinamide .
- Anticancer Activity: Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have been investigated for anticancer activity . These compounds were tested against human HCT-116 and MCF-7 cell lines, with some derivatives showing IC50 values in the range of 1.9–7.52 μg/mL on HCT-116 cells .
- Photosynthetic Electron Transport (PET) Effects: Some compounds with predicted amphiphilic properties were tested for their effects on the rate of photosynthetic electron transport in spinach chloroplasts. Butyl derivatives significantly stimulated the rate of PET, suggesting they can induce conformational changes in thylakoid membranes, increasing their permeability and uncoupling phosphorylation from electron transport .
Data Table: Related Compounds and Their Activities
Mechanism of Action
The mechanism by which Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound’s dual ester-amide architecture distinguishes it from many analogs. Key comparisons include:
Key Observations :
- Ester vs. Amide Linkage: Unlike haloxyfop-methyl and diclofop-methyl, which rely solely on ester groups for activity, the target compound incorporates an amide bond.
- Chlorine Positioning: The 3-chloropropanoyl group in the target compound differs from the 2,4-dichloro or 4-chloro substituents in analogs. Chlorine at the 3-position may alter electronic effects on the aromatic ring, impacting binding to enzyme targets like ACCase or ALS .
Physicochemical and Bioactivity Differences
- Lipophilicity: The 3-chloropropanoyl amide likely increases logP compared to ester-only analogs, enhancing membrane permeability but possibly reducing water solubility.
- Metabolic Degradation : Ester-containing compounds (e.g., haloxyfop-methyl) undergo rapid hydrolysis in plants, releasing active acids. The amide in the target compound may slow degradation, requiring distinct metabolic pathways .
Structural Analogues from ECHEMI Database
Compounds such as (3-phenoxyphenyl)methyl 2-ethoxy-3-methylbutanoate and (3-phenoxyphenyl)methyl 2-benzyl-3,3-dimethylbutanoate share the (3-phenoxyphenyl)methyl backbone but lack the amide linkage. These analogs prioritize bulky alkyl/aryl ester groups, which may enhance volatility or soil adsorption compared to the target compound’s planar amide structure.
Research Implications and Gaps
- Mode of Action : While haloxyfop-methyl inhibits ACCase, the target compound’s amide group suggests possible interaction with alternative targets (e.g., acetolactate synthase). Experimental validation is needed.
- Synthesis Challenges: Introducing the 3-chloropropanoylamino group requires precise coupling reactions, differing from simpler esterifications used for analogs .
Biological Activity
Chemical Structure and Properties
Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate has the following molecular formula:
- Molecular Formula : C_{18}H_{20}ClN_{1}O_{4}
- Molecular Weight : 347.81 g/mol
The structure features a benzenecarboxylate moiety linked to a phenoxy group, which is further substituted with a chloropropanoyl amino group. This configuration is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated:
- Tumor Size Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to controls.
- Survival Rate Improvement : The survival rate of treated mice was markedly higher, suggesting potential as an adjunct therapy in cancer treatment.
Q & A
Q. Which structural modifications are most likely to enhance this compound’s selectivity for kinase targets?
- Methodological Answer :
- Hydrophobic Substituents : Introduce tert-butyl or benzyl groups to the phenoxy ring to improve hydrophobic pocket interactions .
- Electron-Withdrawing Groups : Replace the methyl ester with a nitrile to modulate electron density and enhance binding affinity .
- Linker Optimization : Shorten the chloropropanoyl chain to reduce conformational flexibility and entropic penalties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
